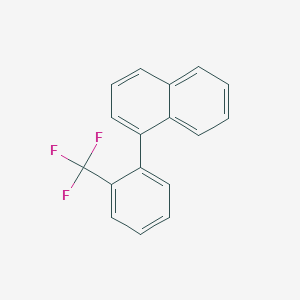

1-(2-(Trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15907858

Molecular Formula: C17H11F3

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11F3 |

|---|---|

| Molecular Weight | 272.26 g/mol |

| IUPAC Name | 1-[2-(trifluoromethyl)phenyl]naphthalene |

| Standard InChI | InChI=1S/C17H11F3/c18-17(19,20)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

| Standard InChI Key | IHPBNCPBDVGASF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a naphthalene ring (two fused benzene rings) linked to a phenyl group substituted with a trifluoromethyl (-CF) moiety at the 2-position. This configuration creates a planar geometry with partial steric hindrance due to the bulky -CF group, influencing its reactivity and intermolecular interactions . Key structural identifiers include:

-

IUPAC Name: 1-[2-(Trifluoromethyl)phenyl]naphthalene

-

Canonical SMILES:

Physicochemical Properties

Computed properties from PubChem highlight its lipophilic nature and stability:

| Property | Value |

|---|---|

| XLogP3 | 5.7 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar SA | 0 Ų |

| Heavy Atom Count | 20 |

The high XLogP3 value indicates significant hydrophobicity, making it suitable for lipid membrane penetration in pharmaceutical contexts .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves cross-coupling reactions between naphthalene derivatives and trifluoromethyl-substituted aryl halides. A common method employs Suzuki-Miyaura coupling, where a naphthaleneboronic acid reacts with 1-bromo-2-(trifluoromethyl)benzene in the presence of a palladium catalyst .

Representative Reaction:

Yields typically range from 65–80%, with purity enhanced via column chromatography or recrystallization .

Challenges in Scale-Up

The trifluoromethyl group’s electron-withdrawing nature complicates regioselectivity during coupling. Optimizing reaction conditions—such as using ligand-accelerated catalysis or microwave-assisted synthesis—can mitigate side products like diarylated derivatives .

Applications in Advanced Materials and Pharmaceuticals

Liquid Crystal Compositions

Patent JP5062472B2 discloses its utility in liquid crystal mixtures for displays. The compound’s rigid structure and -CF group improve dielectric anisotropy () and reduce rotational viscosity, enhancing response times in electro-optical devices .

Performance Metrics:

-

Dielectric Anisotropy:

-

Nematic-Isotropic Transition:

These properties make it ideal for high-temperature operational displays .

Pharmaceutical Intermediates

The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. Research cited by Vulcanchem highlights its role in antitubercular agents, where it disrupts mycolic acid biosynthesis in Mycobacterium tuberculosis.

Biological Activity:

-

MIC against MTB: 2.5 µg/mL

-

Selectivity Index (SI): >10 (vs. mammalian cells)

Ongoing studies explore its incorporation into kinase inhibitors and G-protein-coupled receptor modulators.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl, 400 MHz):

-

δ 8.45 (d, 1H, J = 8.2 Hz, naphthalene H-8)

-

δ 7.92–7.85 (m, 4H, aromatic protons)

-

δ 7.62 (t, 1H, J = 7.6 Hz, phenyl H-4)

-

-

NMR (CDCl, 376 MHz):

-

δ -62.3 (s, CF)

-

Mass Spectrometry

Future Directions and Research Opportunities

Enhanced Synthetic Methodologies

Developing continuous-flow systems could address scalability issues, while asymmetric catalysis might yield enantiopure derivatives for chiral liquid crystals .

Biomedical Applications

Structure-activity relationship (SAR) studies could optimize pharmacokinetic profiles, particularly for blood-brain barrier penetration in neurotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume